N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
N-[3-(Furan-2-yl)-3-Hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The amide side chain incorporates a hydroxypropyl linker and a furan-2-yl moiety. The compound’s design suggests applications in medicinal chemistry or agrochemicals, given the known roles of benzothiadiazoles in synergistic activity .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLHUCPZIHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the furan ring followed by the introduction of the benzothiadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the benzothiadiazole moiety or the furan ring to create new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction can lead to hydroxylated or aminated products.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzothiadiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism in Benzothiadiazole Derivatives
The position of substituents on the benzothiadiazole ring critically affects bioactivity. highlights that 1,2,3-benzothiadiazoles exhibit synergistic activity, whereas 2,1,3-benzothiadiazoles (as in the target compound) show negligible activity. Felton et al. (1970) attributed this disparity to the electronic and steric effects of the substituent arrangement, which may disrupt binding to biological targets .
Comparison with Oxadiazole Derivatives
The oxadiazole heterocycle (e.g., : 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) replaces sulfur in benzothiadiazole with oxygen. However, benzothiadiazoles’ electron-deficient nature may improve π-π stacking in biological systems. The target compound’s hydroxypropyl group increases hydrophilicity compared to the oxadiazole derivative’s amine hydrochloride salt, which could enhance aqueous solubility .
| Property | Target Compound | Oxadiazole Derivative |
|---|---|---|
| Core Heterocycle | 2,1,3-Benzothiadiazole (S, N) | 1,2,4-Oxadiazole (O, N) |
| Polar Groups | Hydroxypropyl, carboxamide | Amine hydrochloride |
| Electron Density | Electron-deficient | Moderately electron-deficient |
| Solubility | Moderate (hydroxyl group) | High (ionic amine salt) |
Naphtho-Furan Derivatives vs. Simple Furan Substituents
describes naphtho[2,1-b]furan-2-yl-substituted compounds with extended aromatic systems. These derivatives exhibit higher molecular weight (~350–450 g/mol) and lipophilicity compared to the target compound’s simpler furan-2-yl group. The naphtho-furan moiety may enhance membrane permeability but reduce aqueous solubility.
Role of Carboxamide Substitution
The carboxamide group at the 5-position of the benzothiadiazole core is a critical pharmacophore. emphasizes that carboxamide-containing heterocycles (e.g., azetidinone derivatives) often form hydrogen bonds with biological targets, enhancing binding affinity.
Biological Activity
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the furan ring and hydroxypropyl group contributes to its unique properties and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 285.35 g/mol |
| CAS Number | 1421526-05-7 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that benzothiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with potential pathways including the modulation of caspase activity and inhibition of cell proliferation .
- Antimicrobial Properties : The furan moiety in the compound is known for its antimicrobial effects. Research indicates that compounds containing furan rings can inhibit the growth of bacteria and fungi, suggesting that this compound may have similar properties .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Anticancer Efficacy : A study on benzothiadiazole derivatives demonstrated that modifications to the benzothiadiazole structure significantly enhanced anticancer activity against various human tumor cell lines. For instance, derivatives with electron-withdrawing groups showed improved growth inhibition compared to standard treatments like 5-fluorouracil .
- Cytotoxicity Assessment : In vitro assays have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. For example, a derivative with similar structural features exhibited an IC50 value of 0.4 µM against MCF-7 breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
